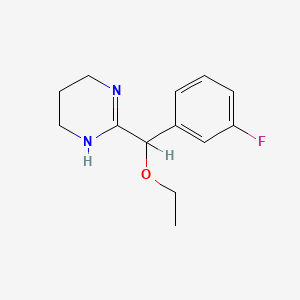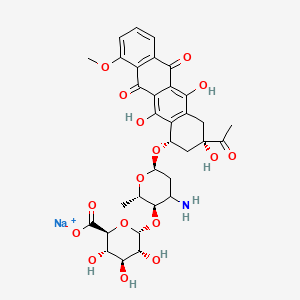
11-Fluoro-2-undecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Fluoro-2-undecanone: is an organic compound with the molecular formula C11H21FO It is a fluorinated ketone, characterized by the presence of a fluorine atom at the eleventh position and a carbonyl group at the second position of the undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-2-undecanone can be achieved through several methods:
Grignard Reaction: Another approach is the Grignard reaction where a fluorinated Grignard reagent reacts with a suitable precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using fluorine gas or fluorinating agents in specialized reactors designed to handle the reactivity and toxicity of fluorine .
Analyse Chemischer Reaktionen
Types of Reactions
11-Fluoro-2-undecanone undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-Fluoro-2-undecanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Fluoro-2-undecanone involves its interaction with molecular targets through its carbonyl and fluorine functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions , while the fluorine atom can influence the compound’s lipophilicity and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Undecanone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
11-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
11-Bromo-2-undecanone: Contains a bromine atom, which also affects its chemical behavior differently compared to fluorine.
Uniqueness
11-Fluoro-2-undecanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects . This makes it more reactive in certain substitution reactions and influences its biological activity .
Eigenschaften
CAS-Nummer |
463-27-4 |
|---|---|
Molekularformel |
C11H21FO |
Molekulargewicht |
188.28 g/mol |
IUPAC-Name |
11-fluoroundecan-2-one |
InChI |
InChI=1S/C11H21FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI-Schlüssel |
YYAOHFVQNSJCGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
